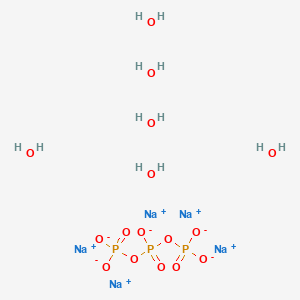
Pentasodium triphosphate hexhydrate
Cat. No. B081379
Key on ui cas rn:
15091-98-2
M. Wt: 475.96 g/mol
InChI Key: FGXJOKTYAQIFRP-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
Patent
US04427417
Procedure details


A process according to claim 1 wherein a mixture of sodium carbonate and sodium tripolyphosphate are agglomerated and hydrated to respectively form sodium carbonate monohydrate and sodium tripolyphosphate hexahydrate.



Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[O-:7][P:8]([O:11][P:12]([O:15][P:16]([O-:19])([O-:18])=[O:17])([O-:14])=[O:13])([O-:10])=[O:9].[Na+].[Na+].[Na+].[Na+].[Na+]>>[OH2:2].[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[OH2:7].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[O-:19][P:16]([O:15][P:12]([O:11][P:8]([O-:10])([O-:9])=[O:7])([O-:14])=[O:13])([O-:18])=[O:17].[Na+:5].[Na+:5].[Na+:5].[Na+:5].[Na+:5] |f:0.1.2,3.4.5.6.7.8,9.10.11.12,13.14.15.16.17.18.19.20.21.22.23.24|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
